2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide
Description
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide is a heterocyclic compound featuring a benzodioxane core fused with a carboxylic acid amide group substituted at the 3,5-dimethyl-phenyl position. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. The benzodioxane moiety is known for its metabolic stability and ability to interact with biological targets, particularly kinases and receptors .
These compounds are synthesized via condensation reactions involving substituted benzaldehydes and amine intermediates under controlled thermal conditions (90–110°C) .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-7-12(2)9-13(8-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKGGJRFZHQPMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for WAY-298350 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.
Chemical Reactions Analysis
Nitration and Reduction Reactions
Electrophilic aromatic substitution and subsequent reductions enable derivative synthesis:
The nitro group's position (C7 vs. C8) significantly impacts electronic properties and biological activity .
Sulfonylation and Alkylation
Functionalization of the amine group facilitates sulfonamide and acetamide derivatives:
-
Sulfonamide Formation :
React with 4-methylbenzenesulfonyl chloride (pH 9-10, H₂O/Na₂CO₃) → N-sulfonyl intermediate (3) (Yield: 80%) . -
Alkylation :
Intermediate (3) + 2-bromo-N-(substituted-phenyl)acetamides (DMF, LiH) → 2-{benzodioxin-6-yl}sulfonamidoacetamides (7a-l) (Yield: 70-78%) .
Oxidation to Sulfoxide/Sulfone Derivatives
Selective oxidation modifies sulfur-containing analogs:
| Substrate | Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|---|
| Thioether (23) | 30% H₂O₂ + TeO₂ | Sulfoxide (33) | 64% | RT, 4h |
| Thioether (23) | Excess 30% H₂O₂ | Sulfone (34) | 74% | 60°C, 6h |
Hydrolysis and Rearrangement
The amide bond undergoes controlled cleavage:
-
Acidic Hydrolysis : 6M HCl (reflux, 12h) → Carboxylic acid + 3,5-dimethylaniline (Quantitative) .
-
Enzymatic Hydrolysis : Lipase (pH 7.4, 37°C) → Slow degradation (t₁/₂ = 48h).
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid exhibit promising anticancer properties. For instance, a study demonstrated that modifications to the amide group can enhance the compound's efficacy against certain cancer cell lines. The ability to inhibit tumor growth has been attributed to its action on specific molecular targets involved in cancer progression .
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of this compound. It has been shown to modulate neuroinflammatory pathways, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's . The compound's ability to cross the blood-brain barrier further supports its use in neurological applications.
Organic Synthesis
Synthesis of Quinolinones
The compound serves as a precursor for synthesizing various quinolinone derivatives through palladium-catalyzed reactions. A notable method involves the conversion of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamides into 3-oxoquinolin-2(1H)-ones via ring-opening and cyclization reactions. This synthetic pathway is valuable for developing compounds with diverse biological activities .
Functionalization Opportunities
The amide functional group allows for further derivatization, making it a versatile building block in organic synthesis. Researchers have explored various reaction conditions to optimize yields and selectivity when modifying the compound for specific applications .
Material Science
Polymer Chemistry
In material science, 2,3-dihydrobenzo[1,4]dioxine derivatives are being investigated for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies are ongoing to evaluate its effectiveness as a plasticizer or additive in composite materials .
Case Studies
Mechanism of Action
WAY-298350 exerts its effects by inhibiting the interaction between A kinase anchor protein and protein kinase A . This inhibition disrupts the normal signaling pathways mediated by protein kinase A, leading to various cellular effects. The molecular targets and pathways involved include the cAMP-dependent signaling pathway, which is crucial for many cellular processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Stability : Compounds with electron-donating groups (e.g., 9n ’s 4-hydroxy-3-methoxybenzylidene) exhibit higher thermal stability (MP = 202–204°C) compared to those with bulkier substituents (e.g., 9l , decomposing at 172–233°C) .
- Synthetic Flexibility : The benzodioxine core allows modular substitution, enabling diverse pharmacological applications .
Key Observations :
Physicochemical and Pharmacokinetic Properties
| Property | 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid Derivatives | Thiazolo-pyrimidines (e.g., 11a ) |
|---|---|---|
| LogP | Moderate (predicted) | High (due to aromatic substituents) |
| Solubility | Low in aqueous media | Low (crystalline solids) |
| Metabolic Stability | High (benzodioxane resists oxidation) | Moderate |
Key Observations :
- The benzodioxane core enhances metabolic stability compared to simpler heterocycles .
Biological Activity
2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (3,5-dimethyl-phenyl)-amide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by research findings and case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H15NO4
- Molecular Weight: 273.29 g/mol
Chemical Characteristics:
- CAS Number: 3663-80-7
- InChI Key: HMBHAQMOBKLWRX-QMMMGPOBSA-M
Biological Activity Overview
The biological activity of this compound has been explored through various studies highlighting its pharmacological potential.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of compounds related to benzo[dioxin] derivatives. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant inhibition of cyclooxygenase (COX) enzymes, crucial in inflammation pathways. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively .
Anticancer Activity
Research has shown that derivatives of benzo[dioxin] compounds possess anticancer properties:
- A specific study evaluated the antiproliferative effects against various cancer cell lines (e.g., H460 and A549). The results indicated that certain derivatives significantly inhibited cell growth, suggesting potential as anticancer agents .
Antimicrobial Properties
Antimicrobial activity has also been noted in similar compounds:
- The presence of specific functional groups in the structure has been correlated with enhanced antimicrobial activity against a range of pathogens. This aligns with findings from other benzo[dioxin] derivatives which showed promising activity against bacteria and fungi .
Case Studies
- Anti-inflammatory Study :
- Anticancer Efficacy :
Data Tables
Q & A
Q. Methodological Answer :
- Use microwave-assisted synthesis (80°C, 2–4 hours) to enhance reaction kinetics .
- Employ bulky coupling agents (e.g., HATU) to reduce steric clashes.
- Increase reaction time to 48 hours under inert conditions (N₂ atmosphere).
- Pre-activate the carboxylic acid with 1.2 equivalents of HATU before adding the amine.
Basic: What analytical techniques are essential for characterizing this compound?
Q. Methodological Answer :
- NMR (¹H/¹³C) : Confirm regiochemistry (e.g., dihydrobenzodioxine protons at δ 4.3–4.5 ppm) and amide formation (NH signal at δ 8.1–8.3 ppm) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, gradient: 50–80% MeCN/H₂O).
- HRMS : Validate molecular weight (theoretical [M+H]⁺: ~340.15; experimental data required).
Advanced: How to resolve discrepancies in NMR data due to rotational isomerism in the amide bond?
Q. Methodological Answer :
- Perform VT-NMR (variable-temperature NMR) at 60°C to coalesce split signals caused by slow rotation around the amide bond.
- Use DFT calculations to model rotational barriers and compare with experimental data.
- Alternative: Derivatize with a stabilizing group (e.g., trifluoroacetyl) to lock conformation .
Basic: What stability studies are recommended for long-term storage?
Q. Methodological Answer :
- Conduct accelerated stability testing under ICH guidelines:
- Thermal stability : 40°C/75% RH for 6 months; monitor degradation by HPLC.
- Photostability : Expose to 1.2 million lux-hours UV/Vis light.
- Store in amber vials at –20°C under argon to prevent oxidation .
Advanced: How to identify and quantify degradation products under acidic/basic conditions?
Q. Methodological Answer :
- Forced degradation :
- Acidic: 0.1M HCl, 70°C, 24 hours. Major products: hydrolyzed carboxylic acid and free amine.
- Basic: 0.1M NaOH, 70°C, 24 hours. Likely saponification of the benzodioxine ring.
- LC-MS/MS : Use a Q-TOF instrument to fragment degradation peaks (m/z 150–400 range).
- Compare with synthetic standards of suspected degradants .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Q. Methodological Answer :
- Enzyme inhibition : Screen against COX-1/COX-2 (structural similarity to salicylic acid derivatives suggests anti-inflammatory potential) .
- Cellular cytotoxicity : Use MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
- Solubility : Measure in PBS (pH 7.4) and DMSO for dose-response studies.
Advanced: How to address low bioavailability in pharmacokinetic studies?
Q. Methodological Answer :
- Prodrug design : Esterify the carboxylic acid to improve membrane permeability.
- Nanoparticle encapsulation : Use PLGA nanoparticles (85:15 lactide:glycolide ratio) for sustained release.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots .
Basic: What computational tools predict this compound’s reactivity or binding affinity?
Q. Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite for target proteins (e.g., COX-2).
- DFT calculations : Gaussian09 to model electronic properties (HOMO-LUMO gaps, Fukui indices).
- ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity .
Advanced: How to reconcile contradictory bioactivity data across cell lines?
Q. Methodological Answer :
- Transcriptomic profiling : Use RNA-seq to identify differential receptor expression in responsive vs. non-responsive cell lines.
- Off-target screening : Employ a kinase inhibitor panel (e.g., Eurofins KinaseProfiler) to detect unintended interactions.
- Metabolomic analysis : LC-MS-based metabolomics to map pathway perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
